molecular formula C18H25ClN4O B2835921 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride CAS No. 1189717-88-1

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride

Cat. No. B2835921
CAS RN: 1189717-88-1
M. Wt: 348.88
InChI Key: XRJUMJINFIUYKN-UHFFFAOYSA-N
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Description

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride, also known as EIP, is a chemical compound that has been widely studied for its potential applications in various fields.

Scientific Research Applications

Antiviral Research

Nitroimidazoles derivatives, including compounds structurally related to 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride, have been investigated for their potential antiviral activities. Research has focused on developing new non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 and HIV-2. These compounds have been evaluated in vitro for their efficacy in inhibiting viral replication in MT-4 cells, showing promise for future antiviral therapies (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Antimicrobial and Antifungal Applications

Imidazole derivatives, similar to 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride, have been synthesized and assessed for their antimicrobial and antifungal properties. Studies have shown that these compounds exhibit significant activity against various bacterial and fungal strains, comparing favorably with standard drugs used in clinics. This research highlights the potential of these derivatives in developing new antimicrobial and antifungal agents, addressing the growing concern of antibiotic resistance (Rajkumar, Kamaraj, & Krishnasamy, 2014); (Gan, Fang, & Zhou, 2010).

Anti-inflammatory Research

Research into imidazole and piperazine derivatives, akin to 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride, has extended into anti-inflammatory applications. Novel compounds have been synthesized and evaluated for their in-vitro and in-vivo anti-inflammatory activities, showing promising results in models such as carrageenin-induced rat paw oedema. This suggests potential therapeutic applications in treating inflammation-related disorders (Ahmed, Molvi, & Khan, 2017).

Electrochemical Synthesis and Characterization

Electrochemical methods have been employed to synthesize and characterize compounds structurally related to 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride. These approaches offer environmentally friendly and efficient pathways to generate novel derivatives with potential biological activities. The electrochemical synthesis involves the oxidation of key intermediates in the presence of nucleophiles, leading to the formation of new compounds with diverse biological properties (Amani & Nematollahi, 2012).

properties

IUPAC Name

1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O.ClH/c1-3-20-8-7-19-18(20)22-11-9-21(10-12-22)17(23)14-16-6-4-5-15(2)13-16;/h4-8,13H,3,9-12,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJUMJINFIUYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=CC(=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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